3β-Hydroxy-5α-pregnan-20-one, also known as isopregnanolone, is a neuroactive steroid that serves as a significant metabolite of progesterone. It plays a crucial role in modulating the activity of γ-aminobutyric acid A receptors, which are integral to the central nervous system's inhibitory signaling pathways. This compound has garnered attention for its potential therapeutic effects, including anxiolytic and anticonvulsant properties, making it a subject of interest in neuropharmacological research.
This compound is synthesized in the body from progesterone through enzymatic processes involving the enzyme 5α-reductase and subsequent hydroxysteroid oxidoreductases. It can also be obtained through chemical synthesis in laboratory settings.
3β-Hydroxy-5α-pregnan-20-one is classified as a neuroactive steroid and belongs to the group of pregnanes. It is recognized for its role as a positive allosteric modulator of GABA A receptors, which are pivotal in mediating inhibitory neurotransmission in the brain.
The synthesis of 3β-Hydroxy-5α-pregnan-20-one can be achieved through various chemical methods. One notable approach involves regioselective and stereoselective reactions at the C-3 position of 5α-pregnane-3,20-dione. This method typically employs organometallic methylating agents for precise modifications at this site, leading to the desired hydroxylated product .
The synthetic route often includes:
The molecular formula for 3β-Hydroxy-5α-pregnan-20-one is with a molecular weight of approximately 318.50 g/mol. The structural representation includes:
Key structural data includes:
3β-Hydroxy-5α-pregnan-20-one participates in various biochemical reactions, primarily involving its conversion to other neuroactive steroids or its interaction with GABA A receptors.
The compound can undergo:
The mechanism by which 3β-Hydroxy-5α-pregnan-20-one exerts its effects primarily involves modulation of GABA A receptors. By binding to specific sites on these receptors, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition.
3β-Hydroxy-5α-pregnan-20-one has several important applications in scientific research:
3beta-Hydroxy-5alpha-pregnan-20-one (3β,5α-THP) functions as a physiologically relevant antagonist of gamma-aminobutyric acid-A (GABA-A) receptor modulation. Unlike its stereoisomer allopregnanolone (3α,5α-THP), which potentiates GABAergic activity, 3beta-Hydroxy-5alpha-pregnan-20-one reduces the binding affinity of GABA-A receptors for agonists. Research demonstrates that at subnanomolar concentrations (0.1 nM), 3beta-Hydroxy-5alpha-pregnan-20-one decreases the affinity of the GABA-A receptor ligand tritiated-muscimol by 52% in rat cerebellar membrane preparations. Concurrently, it increases the number of accessible binding sites from 5.5 ± 0.5 to 7.5 ± 1.3 pmol/mg protein, suggesting allosteric modulation of receptor conformation that limits endogenous GABA activation [2].
This antagonism extends to functional outcomes: 3beta-Hydroxy-5alpha-pregnan-20-one inhibits the positive modulatory effects of neuroactive steroids like allopregnanolone, thereby attenuating GABAergic inhibition. Such activity positions 3beta-Hydroxy-5alpha-pregnan-20-one as an endogenous regulator of neuronal excitability, counteracting the sedative or anxiolytic effects typically associated with GABA-potentiating neurosteroids [3] [10].
Table 1: Comparative Effects of 3beta-Hydroxy-5alpha-pregnan-20-one and Allopregnanolone on GABA-A Receptor Binding
Parameter | 3beta-Hydroxy-5alpha-pregnan-20-one | Allopregnanolone |
---|---|---|
Muscimol Affinity | ↓ 52% | ↑ >100% |
Binding Site Accessibility | ↑ 36% (5.5 to 7.5 pmol/mg protein) | Variable |
Effective Concentration | 0.1 nM | 1–100 nM |
The chloride ion (Cl⁻) flux through GABA-A receptor channels is a critical determinant of neuronal inhibition. 3beta-Hydroxy-5alpha-pregnan-20-one suppresses allopregnanolone-stimulated Cl⁻ uptake in a concentration-dependent manner. Experimental models using rat brain tissues show that 3beta-Hydroxy-5alpha-pregnan-20-one competitively inhibits the Cl⁻ current potentiation typically induced by 3alpha-hydroxy-5alpha-pregnan-20-one (allopregnanolone). This occurs via disruption of the receptor’s gating mechanism, where 3beta-Hydroxy-5alpha-pregnan-20-one binds to neurosteroid-specific sites on GABA-A receptors but fails to trigger conformational changes necessary for Cl⁻ channel opening [2].
Electrophysiological studies confirm that 3beta-Hydroxy-5alpha-pregnan-20-one reduces the amplitude and frequency of inhibitory postsynaptic currents (IPSCs) in hippocampal neurons. This functional inhibition is not attributable to cytotoxicity or non-specific channel blockade, as 3beta-Hydroxy-5alpha-pregnan-20-one does not affect baseline GABAergic transmission. Instead, it specifically antagonizes the enhancement of Cl⁻ flux mediated by allopregnanolone, effectively dampening neuronal hyperpolarization [2] [8].
Table 2: Impact of 3beta-Hydroxy-5alpha-pregnan-20-one on Chloride Ion Flux Dynamics
Experimental Condition | Effect on Cl⁻ Uptake | Mechanistic Basis |
---|---|---|
Baseline GABA Activity | No significant change | No direct agonist/antagonist activity |
Allopregnanolone-Stimulated Flux | ↓ 40–60% | Competitive inhibition at neurosteroid site |
Bicuculline-Induced Seizures | Exacerbated | Reduced GABAergic inhibition |
The neuropharmacological activity of 3beta-Hydroxy-5alpha-pregnan-20-one is intrinsically linked to its stereochemical configuration. The orientation of the 3-hydroxy group dictates functional outcomes: the α-configuration (as in allopregnanolone) enables potentiation of GABA-A receptors, while the β-configuration in 3beta-Hydroxy-5alpha-pregnan-20-one confers antagonism. This stereospecificity arises from differential binding interactions within hydrophobic pockets of the GABA-A receptor’s transmembrane domains. Molecular docking simulations reveal that the 3β-hydroxy group of 3beta-Hydroxy-5alpha-pregnan-20-one cannot form hydrogen bonds with residues critical for channel opening (e.g., α1-Tyr159 and β2-Thr262), unlike the 3α-hydroxy group of allopregnanolone [3] [10].
Empirical evidence underscores this distinction:
3beta-Hydroxy-5alpha-pregnan-20-one selectively targets benzodiazepine-insensitive GABA-A receptor subtypes, particularly those containing δ-subunits. These receptors are enriched extrasynaptically and mediate tonic inhibition. In contrast to benzodiazepines, which require γ2-subunits for activity, 3beta-Hydroxy-5alpha-pregnan-20-one’s effects persist in the presence of flunitrazepam (a benzodiazepine-site antagonist). Studies using recombinant receptors show that 3beta-Hydroxy-5alpha-pregnan-20-one inhibits allopregnanolone-induced currents in α4β3δ receptors by >70%, while having minimal effects on synaptic α1β2γ2 receptors [2] [8].
Notably, δ-subunit-containing receptors regulate neuronal excitability in epilepsy and stress responses. The antagonism of these receptors by 3beta-Hydroxy-5alpha-pregnan-20-one may contribute to network hyperexcitability. For instance, in thalamocortical circuits implicated in absence epilepsy, 3beta-Hydroxy-5alpha-pregnan-20-one exacerbates spike-wave discharges by counteracting the tonic inhibition normally potentiated by allopregnanolone at δ-GABA-A receptors [4] [8]. This subunit-specific modulation highlights the compound’s role in fine-tuning inhibitory neurotransmission beyond conventional benzodiazepine targets.
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3